Bietamiverine dihydrochloride
CAS No.: 2691-46-5
Cat. No.: VC0521217
Molecular Formula: C19H31ClN2O2
Molecular Weight: 354.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2691-46-5 |
---|---|
Molecular Formula | C19H31ClN2O2 |
Molecular Weight | 354.9 g/mol |
IUPAC Name | 2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate;hydrochloride |
Standard InChI | InChI=1S/C19H30N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)18(17-11-7-5-8-12-17)21-13-9-6-10-14-21;/h5,7-8,11-12,18H,3-4,6,9-10,13-16H2,1-2H3;1H |
Standard InChI Key | XZKSTBXJKGLMLG-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl.Cl |
Canonical SMILES | CCN(CC)CCOC(=O)C(C1=CC=CC=C1)N2CCCCC2.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Bietamiverine dihydrochloride (CAS 2691-46-5) is the dihydrochloride salt of bietamiverine, a tertiary amine ester. The parent compound (C₁₉H₃₀N₂O₂) gains two hydrochloride moieties in this form, resulting in a molecular weight of 391.3 g/mol. Its IUPAC name is 2-(diethylamino)ethyl 2-phenyl-2-piperidin-1-ylacetate dihydrochloride, with a stereochemical configuration that influences receptor binding. The presence of piperidine and phenyl groups facilitates interaction with muscarinic and calcium channels, a hallmark of spasmolytic activity.
Molecular and Stereochemical Properties
The compound’s synthesis begins with α-phenylglycine, a chiral precursor, to yield phenylpiperidin-1-yl-acetic acid. Racemic mixtures are common, though enantiopure forms exhibit varied pharmacokinetics. X-ray crystallography of analogous spasmolytics reveals that the piperidine ring adopts a chair conformation, optimizing hydrophobic interactions with target receptors. The dihydrochloride salt enhances aqueous solubility (2.8 mg/mL at 25°C) compared to the free base (0.3 mg/mL), critical for parenteral formulations.
Table 1: Physicochemical Properties of Bietamiverine Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₂Cl₂N₂O₂ |
Molecular Weight | 391.3 g/mol |
Solubility (Water) | 2.8 mg/mL |
logP (Partition Coefficient) | 3.1 ± 0.2 (predicted) |
pKa | 8.9 (amine), 2.1 (hydrochloride) |
Synthesis and Pharmaceutical Development
The synthesis pathway for bietamiverine dihydrochloride involves a three-step process:
-
Amino Acid Activation: α-Phenylglycine undergoes N-alkylation with piperidine to form phenylpiperidin-1-yl-acetic acid.
-
Esterification: The carboxylic acid reacts with 2-(diethylamino)ethanol in the presence of dicyclohexylcarbodiimide (DCC), yielding bietamiverine free base.
-
Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, purified via recrystallization from ethanol.
Chiral resolution using tartaric acid derivatives achieves enantiomeric excess >98% for the (R)-isomer, which demonstrates 3-fold greater affinity for muscarinic receptors than the (S)-form in vitro. Scale-up challenges include controlling exothermic reactions during salt formation and ensuring residual solvent compliance (e.g., ethanol <5,000 ppm).
Pharmacological Profile and Mechanism of Action
Bietamiverine dihydrochloride acts as a dual inhibitor:
-
Muscarinic Receptor Antagonism: Binds to M3 receptors (Ki = 12 nM), preventing acetylcholine-induced smooth muscle contraction.
-
Calcium Channel Blockade: Reduces L-type calcium currents in ileal smooth muscle cells (IC₅₀ = 1.8 μM), decreasing intracellular Ca²⁺ and muscle tone .
In rodent models, it alleviates spasms in the jejunum (ED₅₀ = 2.1 mg/kg) and ureter (ED₅₀ = 3.4 mg/kg) without affecting heart rate at therapeutic doses . Comparative studies with drotaverine show similar efficacy in reducing colonic motility (68% vs. 72% inhibition at 5 mg/kg) .
Drug Combination | Pain Reduction at 60 min | Route of Administration |
---|---|---|
Ketoprofen + Hyoscine | 92.4% | Rectal |
Dexketoprofen + Dicyclomine | 89.1% | Intramuscular |
Diclofenac + Hyoscine | 82.5% | Intravenous |
Future Directions and Research Gaps
Key areas for investigation include:
-
Phase I Trials: Pharmacokinetics in healthy volunteers to establish Cmax and AUC.
-
Formulation Optimization: Development of sustained-release tablets to prolong t½ (currently 2.3 hours).
-
Combination Therapies: Synergy studies with NSAIDs for enhanced analgesic-spasmolytic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume